N-(azepan-4-yl)pyrazine-2-carboxamide dihydrochloride

ERAP2 inhibitor M1 aminopeptidase antigen presentation

N-(azepan-4-yl)pyrazine-2-carboxamide dihydrochloride (CAS 1361111-55-8, MDL MFCD21605855) is a heterocyclic small molecule belonging to the pyrazine-2-carboxamide class, featuring a seven-membered azepane ring linked via an amide bond to the pyrazine core. Its molecular formula is reported as C₁₁H₁₈Cl₂N₄O (free base plus two equivalents of HCl) and it is supplied as a crystalline dihydrochloride salt.

Molecular Formula C11H18Cl2N4O
Molecular Weight 293.19 g/mol
CAS No. 1361111-55-8
Cat. No. B1402455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(azepan-4-yl)pyrazine-2-carboxamide dihydrochloride
CAS1361111-55-8
Molecular FormulaC11H18Cl2N4O
Molecular Weight293.19 g/mol
Structural Identifiers
SMILESC1CC(CCNC1)NC(=O)C2=NC=CN=C2.Cl.Cl
InChIInChI=1S/C11H16N4O.2ClH/c16-11(10-8-13-6-7-14-10)15-9-2-1-4-12-5-3-9;;/h6-9,12H,1-5H2,(H,15,16);2*1H
InChIKeyDWAFPBJVWOWIKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Azepan-4-yl)pyrazine-2-carboxamide Dihydrochloride (CAS 1361111-55-8): Chemical Identity and Procurement Baseline


N-(azepan-4-yl)pyrazine-2-carboxamide dihydrochloride (CAS 1361111-55-8, MDL MFCD21605855) is a heterocyclic small molecule belonging to the pyrazine-2-carboxamide class, featuring a seven-membered azepane ring linked via an amide bond to the pyrazine core . Its molecular formula is reported as C₁₁H₁₈Cl₂N₄O (free base plus two equivalents of HCl) and it is supplied as a crystalline dihydrochloride salt [1]. The compound is listed in the ChEMBL database (CHEMBL4557197) with curated bioactivity data against endoplasmic reticulum aminopeptidase 2 (ERAP2), ERAP1, and insulin-regulated aminopeptidase (IRAP), placing it within the M1 zinc metalloprotease inhibitor space [2]. It is commercially available from multiple vendors at purities of ≥98% .

Why N-(Azepan-4-yl)pyrazine-2-carboxamide Dihydrochloride Cannot Be Casually Substituted: Structural and Pharmacological Differentiation Drivers


Within the pyrazine-2-carboxamide chemical space, seemingly minor structural variations produce large shifts in target engagement and selectivity. The azepane ring is a seven-membered cyclic secondary amine, which confers distinct conformational flexibility, pKa, and steric bulk compared to the more common piperidine (six-membered) or pyrrolidine (five-membered) analogs [1]. Substitution at the 5-position of the pyrazine ring (e.g., the 5-methyl analog, CAS 1361114-55-7) introduces an electron-donating group that alters the electronic properties of the pyrazine core and may redirect binding toward serine proteases rather than M1 aminopeptidases [2]. In the ERAP/IRAP target family, the target compound exhibits a measurable selectivity window (ERAP2 Ki = 700 nM vs. IRAP Ki = 5,700 nM, approximately 8-fold), whereas the majority of in-class pyrazine-2-carboxamides lack this curated selectivity fingerprint [3]. Generic substitution with an uncharacterized pyrazine-2-carboxamide therefore risks loss of the ERAP2-biased profile, altered solubility due to different salt stoichiometry, and unverified purity that can compromise screening reproducibility.

N-(Azepan-4-yl)pyrazine-2-carboxamide Dihydrochloride: Quantitative Differentiation Evidence Against Comparators


ERAP2 Inhibition Potency and M1 Aminopeptidase Selectivity Profile (Ki Values Across ERAP1, ERAP2, IRAP)

The target compound inhibits human recombinant ERAP2 with a Ki of 700 nM under competitive inhibition conditions. In head-to-head profiling against the two most closely related M1 family members, it shows approximately 8-fold selectivity over IRAP (Ki = 5,700 nM) and approximately 26-fold selectivity over ERAP1 (Ki = 18,500 nM) [1]. By comparison, the most potent phosphinic dipeptide ERAP2 inhibitors reported in the literature achieve Ki values in the 100–350 nM range but carry a peptidic scaffold with unfavorable drug-like properties [2]. The target compound thus occupies a distinct niche: a non-peptidic, small-molecule ERAP2 inhibitor with measurable, curated selectivity across all three M1 aminopeptidases, a profile that is absent for the generic pyrazine-2-carboxamide building block or the 5-methyl analog [3].

ERAP2 inhibitor M1 aminopeptidase antigen presentation immuno-oncology

Azepane Ring Conformational and Physicochemical Differentiation from Piperidine and Pyrrolidine Analogs

The seven-membered azepane ring in the target compound provides a distinct conformational profile compared to the six-membered piperidine and five-membered pyrrolidine analogs commonly employed in pyrazine-2-carboxamide scaffolds. Azepane adopts multiple low-energy conformations (including chair and twist-chair) with a wider range of N-substituent exit vectors, potentially enabling engagement of sub-pockets inaccessible to smaller rings [1]. In the broader pyrazine-carboxamide patent literature, the nature of the cyclic amine substituent is a critical determinant of target selectivity: piperidine-containing analogs have been optimized as HPK1 inhibitors (e.g., AZ3246 series), while azepane-containing variants appear in distinct therapeutic contexts including mGluR4 modulation and ERAP inhibition [1][2]. No direct head-to-head piperidine vs. azepane comparison data exist for this specific compound, but the differential selectivity fingerprint across M1 aminopeptidases is consistent with a ring-size-dependent binding mode.

azepane conformational flexibility medicinal chemistry ring-size SAR

Dihydrochloride Salt Form: Solubility and Handling Advantages for Aqueous Assay Systems

The target compound is supplied as a well-defined dihydrochloride salt (2 HCl equivalents per free base molecule), which enhances aqueous solubility compared to the free base form . The free base of N-(azepan-4-yl)pyrazine-2-carboxamide contains two basic nitrogen centers (the azepane secondary amine and the pyrazine ring nitrogens), both of which can be protonated to yield the dihydrochloride. This salt stoichiometry is confirmed by the molecular formula C₁₁H₁₈Cl₂N₄O [1]. In contrast, many pyrazine-2-carboxamide analogs are supplied as free bases or as undefined salt mixtures, requiring additional solubilization steps (e.g., DMSO stock preparation with sonication or pH adjustment) that can introduce variability in biochemical and cell-based assays [2]. The defined dihydrochloride form enables direct dissolution in aqueous buffers at physiologically relevant pH, reducing solvent-induced artifacts in ERAP/IRAP enzymatic assays.

dihydrochloride salt aqueous solubility compound handling screening

Purity Specification (≥98%) for Reproducible Screening and SAR Studies

The target compound is commercially supplied at ≥98% purity as verified by multiple vendors (Leyan, ChemBase) [1]. This purity level meets or exceeds the typical threshold for biochemical screening campaigns (≥95%), reducing the risk of false positives from impurities that can act as pan-assay interference compounds (PAINS) or non-specific enzyme inhibitors [2]. In contrast, custom-synthesized pyrazine-2-carboxamide analogs obtained from non-specialist suppliers may carry residual synthetic intermediates (e.g., unreacted azepan-4-amine, pyrazine-2-carboxylic acid) that can confound ERAP/IRAP inhibition measurements, particularly given the sensitivity of zinc metalloproteases to metal-chelating impurities [2].

compound purity reproducibility screening quality control

N-(Azepan-4-yl)pyrazine-2-carboxamide Dihydrochloride: Evidence-Backed Research and Industrial Application Scenarios


M1 Aminopeptidase Tool Compound for ERAP2/ERAP1/IRAP Selectivity Profiling

The curated Ki values across all three M1 aminopeptidase family members (ERAP2 = 700 nM, IRAP = 5,700 nM, ERAP1 = 18,500 nM) make this compound a ready-to-use tool for dissecting the biological roles of ERAP2 in antigen presentation. Its approximately 8-fold selectivity for ERAP2 over IRAP and 26-fold over ERAP1 enables experiments where ERAP2 inhibition can be distinguished from off-target effects on the closely related ERAP1 and IRAP enzymes [1]. This is particularly valuable given that ERAP2-selective inhibitors are rare and that most reported ERAP inhibitors are either non-selective or selective for ERAP1 over ERAP2 [2]. Researchers studying MHC class I antigen processing, autoimmune disease mechanisms (e.g., ankylosing spondylitis), or cancer immunotherapy can use this compound at concentrations between 1–10 µM to achieve significant ERAP2 engagement while minimizing IRAP and ERAP1 inhibition.

Pyrazine-2-Carboxamide SAR Starting Point with Pre-Mapped M1 Aminopeptidase Activity

For medicinal chemistry teams building pyrazine-2-carboxamide-focused libraries, this compound provides a well-characterized starting scaffold with existing bioactivity annotations in ChEMBL and BindingDB [1]. Unlike generic pyrazine-2-carboxamide building blocks that enter the screening funnel without prior target annotation, this compound arrives with a defined M1 aminopeptidase selectivity fingerprint, reducing the number of primary screen targets that need to be run. The azepane ring offers a distinct vector for further derivatization (e.g., N-alkylation, acylation, or sulfonylation of the azepane NH) that can modulate both potency and physicochemical properties [3]. The dihydrochloride salt form also facilitates direct use in parallel synthesis workflows without additional salt metathesis steps .

Positive Control for ERAP2 Biochemical and Cellular Assay Development

With a well-defined ERAP2 Ki of 700 nM and a non-peptidic scaffold, this compound is suitable as a positive control inhibitor in ERAP2 enzymatic assay development and validation [1]. The competitive inhibition mechanism (confirmed by Michaelis-Menten analysis) allows its use in enzyme kinetics experiments to characterize substrate-competitive binding modes [1]. The defined purity (≥98%) and aqueous-compatible dihydrochloride salt form ensure consistent potency across assay replicates, avoiding the variability that can arise from DMSO-dependent stock solutions of free base analogs . In cellular antigen presentation assays, this compound can serve as a benchmark for evaluating the cell permeability and intracellular target engagement of next-generation ERAP2 inhibitors, referencing the established biochemical Ki value [2].

Reference Compound for Vendor Qualification and Batch-to-Batch Consistency Verification

The compound's availability from multiple vendors (Leyan, VWR/Matrix Scientific, ChemBase) at a consistent purity specification (≥98%) enables procurement teams to perform vendor qualification studies . By sourcing the compound from two independent suppliers and comparing ERAP2 inhibitory activity in a standardized assay (Ki determination by Michaelis-Menten analysis), researchers can verify batch-to-batch consistency and establish acceptable performance ranges for inclusion in compound management systems [1]. This qualification workflow is particularly important for organizations transitioning from exploratory research to lead optimization, where compound integrity directly impacts SAR decision-making.

Quote Request

Request a Quote for N-(azepan-4-yl)pyrazine-2-carboxamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.